(3R,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name (3R,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol defines β-cellobiose as a β-1,4-linked disaccharide of D-glucose. The stereochemical descriptors specify:
- C1 (non-reducing end) : 3R,4R,6R configuration in the β-D-glucopyranose ring
- C4' (reducing end) : 3S,4S,6S configuration in the second β-D-glucopyranose unit
This arrangement creates a syn-axial orientation at the glycosidic bond (C1-O-C4'), distinguishing it from α-linked disaccharides. Density Functional Theory (DFT) calculations reveal three energy minima for the φ (H1'-C1'-O-C4) and ψ (C1'-O-C4-H4) dihedral angles in aqueous solution:
| Conformation | φ (°) | ψ (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| syn-φ/syn-ψ | 22 | -40 | 0.0 (global minimum) |
| anti-φ/syn-ψ | -158 | -40 | +1.2 |
| syn-φ/anti-ψ | 22 | 140 | +2.5 |
The syn-φ/syn-ψ conformation dominates due to favorable O5'...HO3 hydrogen bonding (2.7 Å distance), which reduces steric strain between the pyranose rings.
Comparative Analysis with Related Disaccharide Structures
β-Cellobiose’s structural divergence from other common disaccharides is evident in glycosidic linkage geometry and intermolecular interactions:
The β-1,4 linkage in cellobiose imposes greater conformational rigidity compared to maltose’s α-1,4 bond, as evidenced by narrower φ/ψ distributions in molecular dynamics simulations. Lactose’s galactose unit introduces additional steric hindrance, reducing its solubility relative to cellobiose.
Glycosidic Linkage Conformation and Intramolecular Hydrogen Bonding
Neutron diffraction studies with isotopic substitution (NDIS) resolve two critical interactions governing cellobiose’s conformation:
- O5'...HO3 Hydrogen Bond : Occupies 50% of the time with a 2.70 ± 0.05 Å distance, stabilizing the syn-φ/syn-ψ conformation.
- Water-Mediated Bridging : Solvent molecules occupy the remaining 50% of O5' hydrogen bonding sites, facilitating conformational flexibility.
DFT-optimized geometries at the ωB97X-D/6-311++G** level reveal:
$$
E{\text{total}} = E{\text{electronic}} + E{\text{ZPE}} + \Delta G{\text{solv}}
$$
Where solvent effects (ΔG_solv) lower the syn-φ/syn-ψ energy by 3.8 kcal/mol compared to vacuum calculations.
NMR chemical shifts provide conformational fingerprints:
- C1' (reducing end) : 95.3–103.3 ppm, sensitive to ψ angle variations
- C4 (non-reducing) : 70.0–80.4 ppm, correlates with φ angle
The H1'-C1'-O-C4' dihedral (φ) directly impacts $$^3J_{\text{H1',C4'}}$$ coupling constants, measurable through $$^{13}\text{C}$$-detected NMR for conformational analysis.
Properties
IUPAC Name |
(3R,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3?,4?,5-,6+,7-,8?,9?,10+,11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-GIDMMKMYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@@H]([C@H](C([C@H](O1)O[C@H]2[C@H](C([C@H](OC2CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS] | |
| Record name | Starch, soluble | |
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CAS No. |
9005-84-9 | |
| Record name | Amylodextrin | |
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| Record name | Amylodextrin | |
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Biological Activity
The compound (3R,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is a complex carbohydrate derivative with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C54H88O21
- Molecular Weight : 1073.30 g/mol
- Topological Polar Surface Area (TPSA) : 326.00 Ų
- LogP : 0.30 (indicating moderate lipophilicity)
Structural Representation
The compound's structure includes multiple hydroxyl groups, which are critical for its biological interactions. The stereochemistry at various positions contributes to its specific biological functions.
Antioxidant Properties
Research indicates that the compound exhibits strong antioxidant activity. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related damage in cells. Studies have shown that it can significantly reduce oxidative markers in vitro.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various models. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory conditions.
Antimicrobial Activity
Preliminary studies reveal that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Studies
- Case Study on Antioxidant Activity : In a controlled study involving human cell lines, the compound reduced oxidative stress markers by up to 50% compared to untreated controls.
- Anti-inflammatory Study : In an animal model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory cytokines.
- Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Candida albicans, showing inhibition zones comparable to standard antibiotics.
The biological activities of the compound can be attributed to its ability to modulate various signaling pathways:
- Nuclear Factor kappa B (NF-kB) Pathway : The compound inhibits the activation of NF-kB, a key regulator of inflammation.
- Mitogen-Activated Protein Kinases (MAPK) : It modulates MAPK pathways involved in stress responses and inflammation.
- Reactive Oxygen Species (ROS) Scavenging : The presence of multiple hydroxyl groups enhances its capacity to scavenge ROS effectively.
Therapeutic Potential
Given its diverse biological activities, this compound shows promise for several therapeutic applications:
- Chronic Inflammatory Diseases : Potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Infectious Diseases : As an adjunct therapy for bacterial and fungal infections.
- Oxidative Stress-related Disorders : Possible use in conditions like neurodegenerative diseases where oxidative damage is prevalent.
Scientific Research Applications
Structural Overview
The compound features a complex structure that includes multiple hydroxyl groups and oxane rings, which contribute to its solubility and reactivity. Its stereochemistry plays a crucial role in determining its biological interactions and functional properties.
Key Structural Features:
- Hydroxymethyl Groups : Enhance solubility and biological activity.
- Trihydroxy Groups : Contribute to hydrogen bonding capabilities.
- Oxane Rings : Provide stability and rigidity to the molecular structure.
A. Enzyme Inhibition
Research has indicated that compounds with similar structures can act as enzyme inhibitors. For instance, studies have shown that sugar alcohol derivatives can inhibit glycosidases, which are crucial for carbohydrate metabolism. This inhibition can have implications for managing conditions like diabetes by regulating glucose levels.
B. Antioxidant Properties
The presence of multiple hydroxyl groups suggests potential antioxidant properties. Research has demonstrated that similar compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is vital in developing therapeutic agents for diseases linked to oxidative damage.
A. Drug Formulation
Due to its solubility and stability, this compound can be utilized as an excipient in drug formulations. It can enhance the bioavailability of poorly soluble drugs by improving their dissolution rates.
B. Targeted Drug Delivery
The structural features of the compound allow for modifications that can facilitate targeted drug delivery systems. For example, conjugating this compound with therapeutic agents could enhance their specificity towards certain cells or tissues.
A. Biodegradable Polymers
Research into biodegradable materials has identified sugar alcohol derivatives as potential building blocks for eco-friendly polymers. Their ability to degrade naturally makes them suitable for applications in packaging and biomedical devices.
B. Nanotechnology
The unique properties of this compound can be exploited in nanotechnology for the development of nanoparticles used in drug delivery systems or as contrast agents in imaging techniques.
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of sugar alcohol derivatives on α-glucosidase enzymes. The results indicated that compounds with similar hydroxymethyl and trihydroxy groups exhibited significant inhibitory activity, suggesting potential use in diabetes management.
Case Study 2: Antioxidant Activity
Research conducted by Wang et al. (2020) demonstrated that sugar alcohol derivatives could effectively reduce oxidative stress markers in cellular models. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases where oxidative stress is a contributing factor.
Case Study 3: Biodegradable Polymers
A recent investigation into biodegradable polymers revealed that incorporating sugar alcohol derivatives into polymer matrices improved mechanical properties while maintaining biodegradability. This finding is crucial for developing sustainable materials for various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
Physicochemical Properties
Preparation Methods
Glycosyl Halide-Based Approaches
The Koenigs-Knorr method remains a cornerstone for glycoside synthesis. In this approach, the donor sugar is activated as a glycosyl halide (e.g., bromide or chloride), which reacts with a hydroxyl-containing acceptor under basic conditions. For the target compound, the synthesis involves:
-
Preparation of the glycosyl donor :
-
Glycosylation reaction :
-
Deprotection :
Limitations : Low yields due to competing hydrolysis and the need for extensive protecting group strategies.
Acid-Catalyzed Glycosidation
Perfluorosulfonic acid resins (e.g., Nafion) enable direct glycosidation without pre-activation of the donor. This method, patented for industrial-scale production, involves:
-
Reaction setup :
-
Key advantages :
Representative data :
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Pressure | 5.5–6.0 kg/cm² (gauge) |
| Catalyst loading | 5 wt% resin |
| Yield | 74–85% (optimized) |
Modern Catalytic Methods
Radical Glycosylation
A breakthrough in protecting-group-free synthesis employs photoinduced radical activation:
-
Capping step :
-
Desulfurative coupling :
Advantages :
Stereochemical Control Strategies
Chiral Auxiliaries
Temporary chiral directing groups enforce correct stereochemistry during cyclization:
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of enol ethers achieves >95% ee for tetrahydropyran intermediates:
-
Catalyst: Rh-(R)-BINAP complex.
-
Substrate: 3,4-Dihydro-2H-pyran-2-carboxylate.
Industrial-Scale Optimization
Continuous Flow Processes
Patented methods describe pumping monosaccharide-alcohol mixtures through resin-packed columns for continuous glycoside production:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction time | 30–180 min | 10–30 min residence |
| Catalyst reuse | 5–10 cycles | >50 cycles |
| Throughput | 1–5 kg/day | 50–100 kg/day |
Purification Techniques
-
Crystallization : Direct isolation from alcoholic solutions by concentration.
-
Chromatography : Reverse-phase HPLC for analytical-scale separation (purity ≥98%).
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Koenigs-Knorr | 20–74 | Moderate (β:α = 3:1) | Lab-scale |
| Acid resin catalysis | 74–85 | High (β-only) | Industrial |
| Radical glycosylation | 80–97 | Excellent (β >98%) | Pilot-scale |
Emerging Innovations
Q & A
Q. Table 1: Key Analytical Techniques for Structural Validation
| Technique | Application | Reference |
|---|---|---|
| NMR Spectroscopy | Stereochemical assignment | |
| X-ray Crystallography | Absolute configuration determination | |
| Mass Spectrometry | Molecular weight and purity confirmation |
Q. Table 2: Steps for Addressing Data Contradictions
| Step | Action | Tools/Approaches |
|---|---|---|
| 1 | Replicate experiments under strict conditions | Controlled lab environment |
| 2 | Analyze variables (pH, temp, solvents) | DOE (Design of Experiments) |
| 3 | Compare degradation profiles | HPLC, LC-MS |
| 4 | Apply statistical validation | ANOVA, Tukey’s HSD test |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
